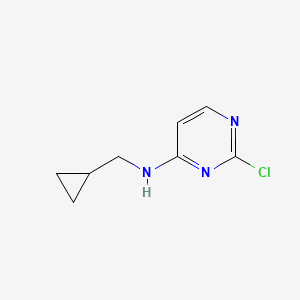

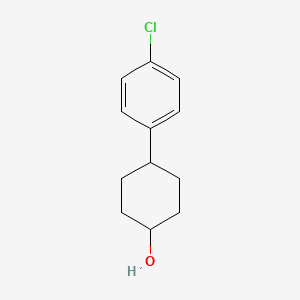

![molecular formula C10H12BrClN2O2S B3038976 1-[(4-Bromo-3-chlorophenyl)sulfonyl]piperazine CAS No. 942473-64-5](/img/structure/B3038976.png)

1-[(4-Bromo-3-chlorophenyl)sulfonyl]piperazine

Overview

Description

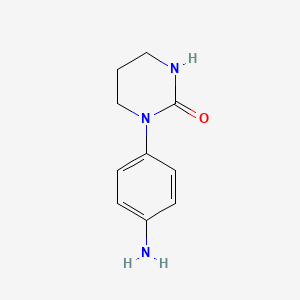

“1-[(4-Bromo-3-chlorophenyl)sulfonyl]piperazine” is a compound that belongs to the class of organic compounds known as piperazines . Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .

Synthesis Analysis

There are several synthetic routes for piperazine derivatives. The most common method is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-[(4-Bromo-3-chlorophenyl)sulfonyl]piperazine:

Medicinal Chemistry

1-[(4-Bromo-3-chlorophenyl)sulfonyl]piperazine: is extensively studied in medicinal chemistry for its potential as a pharmacophore. Researchers explore its ability to interact with various biological targets, aiming to develop new therapeutic agents. Its unique structure allows for the modification of its chemical properties, making it a valuable scaffold in drug design and discovery .

Neuropharmacology

In neuropharmacology, this compound is investigated for its effects on the central nervous system. Studies focus on its potential to modulate neurotransmitter systems, which could lead to the development of new treatments for neurological disorders such as depression, anxiety, and schizophrenia .

Cancer Research

1-[(4-Bromo-3-chlorophenyl)sulfonyl]piperazine: is also explored in cancer research for its potential anti-cancer properties. Researchers examine its ability to inhibit the growth of cancer cells and induce apoptosis. This compound’s unique chemical structure allows it to interact with specific molecular targets involved in cancer progression .

Chemical Biology

In chemical biology, this compound is used as a tool to study biological processes at the molecular level. Its ability to bind to specific proteins and enzymes makes it useful for probing the mechanisms of action of various biological pathways. This can lead to a better understanding of disease mechanisms and the identification of new therapeutic targets .

Material Science

Researchers in material science investigate the use of 1-[(4-Bromo-3-chlorophenyl)sulfonyl]piperazine in the development of new materials. Its unique chemical properties make it a candidate for the synthesis of polymers and other advanced materials with potential applications in electronics, coatings, and nanotechnology .

Environmental Chemistry

This compound is also studied in environmental chemistry for its potential impact on the environment. Researchers examine its degradation pathways, persistence in the environment, and potential toxicity to aquatic and terrestrial organisms. Understanding these factors is crucial for assessing the environmental risks associated with its use and disposal .

Analytical Chemistry

In analytical chemistry, 1-[(4-Bromo-3-chlorophenyl)sulfonyl]piperazine is used as a standard or reference compound in various analytical techniques. Its well-defined chemical properties make it suitable for calibration and validation of analytical methods, ensuring accurate and reliable results in chemical analysis .

Synthetic Chemistry

Finally, this compound is valuable in synthetic chemistry as a building block for the synthesis of more complex molecules. Its reactivity and functional groups allow for the creation of a wide range of derivatives, which can be used in various chemical reactions and processes. This makes it a versatile tool for chemists working on the synthesis of new compounds .

Mechanism of Action

Target of Action

The primary target of 1-[(4-Bromo-3-chlorophenyl)sulfonyl]piperazine is the H1 receptors . These receptors play a crucial role in allergic reactions, as histamine interacts with H1 receptors and causes allergies when exposed to excessive amounts of an allergen .

Mode of Action

1-[(4-Bromo-3-chlorophenyl)sulfonyl]piperazine, like other piperazine H1 receptor antagonists, has a higher affinity to H1 receptors than histamine . This means that it can effectively block the interaction of histamine with the H1 receptors, thereby mitigating the allergic response .

Biochemical Pathways

Given its mode of action, it likely impacts the histamine signaling pathway by blocking the h1 receptors .

Result of Action

The compound has been shown to exhibit significant effects on both allergic asthma and allergic itching . Certain derivatives of this compound have demonstrated stronger potency against allergic asthma and allergic itching than levocetirizine, a commonly used antihistamine .

properties

IUPAC Name |

1-(4-bromo-3-chlorophenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClN2O2S/c11-9-2-1-8(7-10(9)12)17(15,16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZRVNXEDCIYHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

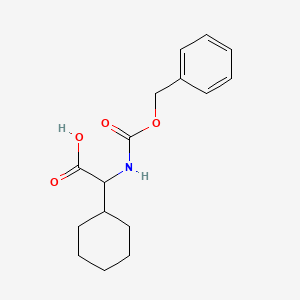

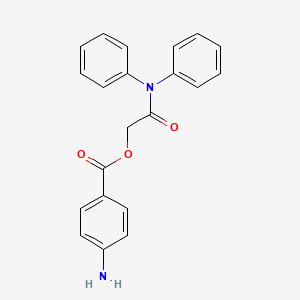

![2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B3038900.png)

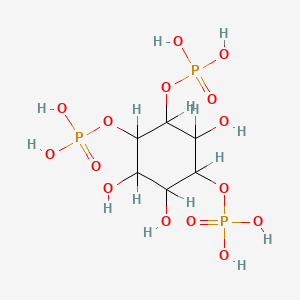

![{[3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B3038908.png)

![2-chloro-N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B3038916.png)